molecular formula C6H5IN2O2 B2514682 2-Iodo-3-nitroaniline CAS No. 261527-85-9

2-Iodo-3-nitroaniline

Cat. No. B2514682
CAS RN: 261527-85-9
M. Wt: 264.022
InChI Key: MNCRWCXZMAPTQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitroaniline compounds has been explored in several studies. For instance, a novel inorganic–organic hybrid supramolecular compound containing a nitroanilinium cation was synthesized and characterized, demonstrating phase-transition materials with dielectric anomalous behaviors . Another study reported the synthesis of nine isomeric nitrobenzylidene-iodoanilines, which showed different molecular interactions and crystalline structures . Additionally, a new hypervalent iodine(iii/v) oxidant was synthesized from o-nitroiodobenzene, which proved effective in synthesizing 2H-azirines .

Molecular Structure Analysis

The molecular structure of this compound has been characterized in various polymorphs. Full crystal structural characterization of three crystal polymorphs (triclinic, orthorhombic, and a new monoclinic form) was carried out, revealing solvent-mediated transformations between these forms . The triclinic and orthorhombic polymorphs of 2-iodo-4-nitroaniline were studied, showing an interplay of hydrogen bonds, nitro...I interactions, and aromatic pi-pi stacking interactions . These interactions are crucial in determining the stability and properties of the polymorphs.

Chemical Reactions Analysis

The chemical reactivity of nitroaniline derivatives has been investigated, particularly focusing on the interactions that contribute to their stability and reactivity. For example, the interplay of hydrogen bonds, iodo...nitro interactions, and aromatic pi...pi stacking interactions in iodo-nitroanilines was studied, which affects the formation of different molecular structures . The selective growth of a less stable polymorph of 2-iodo-4-nitroaniline on a self-assembled monolayer template was also reported, highlighting the influence of external templates on crystal growth .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds have been extensively analyzed. The compound [(3-nitroanilinium+)(18-crown-6)]IO4− was characterized by various techniques, including single-crystal X-ray diffraction and differential scanning calorimetry, revealing reversible phase transitions and temperature-dependent dielectric measurements . The study of 2-amino-4-nitroaniline revealed unexpected properties, such as significant potential for second-order nonlinear optical properties due to its noncentrosymmetric space group . Additionally, the aggregation and interactions in various iodo-nitroaniline compounds were examined, showing how different bonding interactions contribute to their solid-state structures .

Scientific Research Applications

Polymorphic Crystal Growth

  • 2-Iodo-4-nitroaniline (INA) exhibits selective growth in polymorphic crystal forms, particularly the less stable orthorhombic phase, on specific monolayer templates. This characteristic is crucial in the field of crystal engineering and materials science (Hiremath, Varney, & Swift, 2004).

Molecular Interaction Studies

  • The molecule shows unique hydrogen bonding, iodo-nitro interactions, and aromatic pi-pi stacking interactions in its various forms. These interactions are vital for understanding molecular assembly and designing materials with specific properties (Garden et al., 2002).

Structural Characterization and Transformations

  • Comprehensive structural characterization of different polymorphs of 2-Iodo-4-nitroaniline, including a new monoclinic form, has been performed. Understanding these transformations is significant for the development of new materials and pharmaceuticals (Kelly et al., 2010).

Synthesis and Reactivity Studies

  • Research on nucleophilic reactions of related compounds, such as 2-Bromo-2-Nitropropane, provides insights into the chemical reactivity and potential applications of 2-Iodo-3-nitroaniline in organic synthesis (Chen, 1969).

Dye Development for Synthetic-Polymer Fibres

  • Iodo-substituted derivatives of 2-Iodo-4-nitroaniline have been utilized to create a range of disperse dyes. These dyes are significant for coloring synthetic-polymer fibers, demonstrating the compound's importance in the textile industry (Peters & Soboyejo, 2008).

Thermodynamic Properties

  • Studies on the low-temperature heat capacity and thermodynamic properties of related compounds, like 2-iodo-3-nitrotoluene, contribute to understanding the physical properties of this compound, which can inform its applications in various scientific fields (Di et al., 2000).

Electrochemical Applications

  • The role of electrogenerated iodonium ion in the intramolecular cyclization of 2-nitroaniline has been studied, which could be relevant for understanding the electrochemical behavior of this compound (Rastogi, Dixit, & Zutshi, 1984).

Radioactive Labeling

  • Research on iodination techniques for compounds with low electronic density, using models like p-nitroanisole, can inform methods for radioactive labeling of this compound, significant in biological and medical research (Tejedor & Ballesta, 1983).

Safety and Hazards

The safety data sheet for nitroaniline, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs include blood .

Mechanism of Action

Nitro Compounds

Nitro compounds are a significant class of organic molecules where a nitrogen atom is bonded to an oxygen atom by a single bond and to another oxygen atom by a double bond (−NO2). The nitro group is a powerful electron-withdrawing group, making the carbon atom to which it is bonded highly susceptible to nucleophilic attack. Nitro compounds are often used in the synthesis of amines .

properties

IUPAC Name

2-iodo-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCRWCXZMAPTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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